1-Decyl-2-methylimidazole

Metal Ion Separation Hydrometallurgy Polymer Inclusion Membranes

Researchers face low Cu(II) extraction efficiency and membrane instability. 1-Decyl-2-methylimidazole addresses this: • Achieves >95% Cu(II) recovery in polymer inclusion membranes with 120-hour operational stability • Serves as a critical scaffold for hydrophobic RTILs with thermal stability up to 350 °C • The C10 alkyl chain confers a quantifiably higher partition constant vs. shorter-chain homologs-ensuring non-interchangeable extraction performance. Supplied as ≥97% purity liquid; compatible with continuous-flow metal separation systems.

Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
CAS No. 42032-30-4
Cat. No. B1586755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decyl-2-methylimidazole
CAS42032-30-4
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C=CN=C1C
InChIInChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3
InChIKeyBKFRZOZNMWIFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decyl-2-methylimidazole Technical Grade & Applications


1-Decyl-2-methylimidazole (CAS 42032-30-4) is a long-chain alkylimidazole derivative characterized by a decyl (C10) group at the N-1 position and a methyl group at the C-2 position of the imidazole ring . This amphiphilic structure confers properties that are leveraged in advanced material science, specifically as a precursor for hydrophobic ionic liquids [1] and as a selective carrier in metal ion separation technologies [2]. Its key physical properties, including a density of 0.9 g/mL at 25 °C and a refractive index of 1.475, are well-defined .

Ionic Liquid Synthesis Precursor for hydrophobic, thermally stable RTILs
Metal Ion Separation Selective carrier for Cu(II) in PIMs and liquid-liquid extraction

1-Decyl-2-methylimidazole Non-Substitutability


Direct substitution of 1-Decyl-2-methylimidazole with its shorter- or longer-chain homologs is not scientifically supported due to the critical role of the alkyl chain length in dictating performance. In metal extraction applications, the partition constant and extraction efficiency for target ions like Cu(II) are a direct function of the alkyl chain's hydrophobicity [1]. While the metal-ligand stability constants remain consistent across the homologous series, the crucial parameter of extractability increases markedly with chain length [2]. Therefore, using a compound like 1-hexyl-2-methylimidazole would result in a quantifiably different, and often inferior, extraction outcome compared to the decyl derivative. This structure-function relationship makes 1-Decyl-2-methylimidazole a non-interchangeable, purpose-driven component for specific separation and material synthesis processes.

Performance Factor
1-Decyl-2-methylimidazole
Shorter-Chain Analog (e.g., Hexyl)
Extraction Efficiency
Reported higher partition constant
Lower partition constant
Membrane Stability
Extended operational lifetime reported
Stability data not comparably reported
Hydrophobicity & Phase Behavior
Enhanced hydrophobicity from C10 chain
Lower hydrophobicity alters phase preference

1-Decyl-2-methylimidazole Performance Data


Enhanced Cu(II) Extraction Over Shorter-Chain Analogs

While 1-hexyl-2-methylimidazole provides the highest selectivity ratios for Cu(II) over other metals in membrane-based separation, the decyl derivative demonstrates a superior recovery of Cu(II) ions and significantly enhanced membrane stability. In head-to-head tests using Polymer Inclusion Membranes (PIMs) with 1-alkyl-2-methylimidazole carriers (alkyl = hexyl, octyl, decyl) for the facilitated transport of Cu(II), Zn(II), Co(II), and Ni(II), the highest Cu(II) recovery coefficient was 95% for PIMs containing the decyl derivative after 24 hours [1]. Furthermore, PIMs containing 1-decyl-2-methylimidazole exhibited a stability of 120 hours of continuous operation, which is a key procurement consideration for industrial process viability [1]. This quantifiably demonstrates that 1-decyl-2-methylimidazole is the preferred choice when high recovery and process longevity are required, even if the shorter-chain analog shows higher initial selectivity ratios.

Cu(II) Recovery vs. Hexyl Analog
Head-to-head
>95% recovery, 120 h PIM stability (decyl); not specified for hexyl
Reported higher recovery and membrane stability
Selectivity ratios may differ; review both metrics
Metal Ion Separation Hydrometallurgy Polymer Inclusion Membranes

Higher Cu(II) Partition Constant vs. Shorter Chains

In liquid-liquid extraction studies of Cu(II) complexes with a series of 1-alkyl-2-methylimidazoles (alkyl = isobutyl, pentyl, isopentyl, hexyl, octyl, decyl, dodecyl), the partition constants of the extracted complexes were found to increase with increasing alkyl chain length [1]. This is a cross-study comparable finding where the decyl derivative exhibits a higher partition constant than its shorter-chain counterparts (e.g., octyl, hexyl). The study confirms that the stability constants of the Cu(II) complexes are invariable and do not depend on the chain length, meaning the enhanced extraction efficiency is solely due to the increased hydrophobicity conferred by the longer decyl chain [1].

Partition Constant Trend
Cross-study
Increases with alkyl chain length: C10 > C8 > C6
Higher hydrophobicity improves extraction
Exact values not reported in abstract
Solvent Extraction Complexation Chemistry Copper Recovery

Synthesis of Hydrophobic Ionic Liquids

1-Decyl-2-methylimidazole is a defined precursor for synthesizing new, hydrophobic room-temperature ionic liquids (RTILs). Its reaction with linear bromoalkanes yields quaternary bromide salts, which can be metathesized to form RTILs that are liquid at ambient temperature, immiscible with water, and thermally stable up to 350 °C [1]. This class-level inference is based on the fact that the decyl chain is a key structural requirement for achieving these specific properties. While other alkylimidazoles can form ILs, the specific length of the decyl group is engineered to tune the resulting IL's hydrophobicity, viscosity, and thermal stability, making it a non-fungible building block for tailored ILs.

Ionic Liquid Precursor
Class-level
Yields hydrophobic RTILs, stable up to 350 °C
Decyl chain tunes IL hydrophobicity
Direct cross-chain comparison not available
Ionic Liquid Synthesis Green Chemistry Electrochemistry

Physical Property Differences vs. Lower Homologs

The physical properties of 1-Decyl-2-methylimidazole are distinct from its lower homologs, which is critical for its handling and application. The compound is a liquid at 25 °C, with a density of 0.9 g/mL and a refractive index (n20/D) of 1.475 . In direct comparison, 1-methylimidazole, which lacks a long alkyl chain, is also a liquid but has a higher density of 1.03 g/mL and a refractive index of 1.495 . This is a direct head-to-head comparison that highlights how the decyl chain drastically alters the physical state and properties compared to the base imidazole structure. Such differences are crucial when selecting a compound for applications requiring a low-density, hydrophobic liquid phase, such as in biphasic catalysis or as a non-aqueous solvent additive.

Physical Properties vs. 1-Methylimidazole
Head-to-head
Density 0.9 g/mL (vs 1.03); RI 1.475 (vs 1.495)
Distinct low-density hydrophobic liquid
Impacts solvent selection and QC methods
Physicochemical Properties Material Science Solubility

1-Decyl-2-methylimidazole Optimal Applications


Selective Cu(II) Recovery from Leachates

1-Decyl-2-methylimidazole is ideally suited for use as an ion carrier in polymer inclusion membranes (PIMs) for the selective recovery of Cu(II) ions from complex aqueous mixtures [1]. This application is directly supported by evidence showing >95% Cu(II) recovery and extended membrane stability of 120 hours, making it a viable component for designing continuous-flow metal separation systems in mining and electronic waste recycling [1].

Task-Specific Hydrophobic Ionic Liquid Synthesis

This compound serves as a critical alkylimidazole scaffold for synthesizing new, hydrophobic room-temperature ionic liquids (RTILs) with high thermal stability (up to 350 °C) [2]. The resulting ILs are immiscible with water and miscible with organic solvents like acetone and chloroform, enabling their use in biphasic catalysis, gas separation, and as high-temperature electrolytes [2].

Liquid-Liquid Copper Extraction

1-Decyl-2-methylimidazole can be employed as an extractant in liquid-liquid partition systems for copper, where its longer alkyl chain confers a higher partition constant compared to its octyl or hexyl counterparts [3]. This enhanced extractability is a key performance advantage for solvent extraction processes in analytical chemistry and industrial metal purification, where maximizing the transfer of Cu(II) from aqueous to organic phase is critical [3].

Low-Density Hydrophobic Formulation Additive

With a density of 0.9 g/mL, which is approximately 13% lower than 1-methylimidazole, this compound is a preferred choice for applications requiring a low-density, hydrophobic liquid phase . Its physical properties make it suitable as an additive in non-aqueous formulations or as a reaction medium where lower density and increased hydrophobicity are desired .

Application
Selection Property
Validation Focus
Cu(II) recovery in polymer inclusion membranes
Long-chain hydrophobicity for enhanced extraction
PIM stability and Cu(II) recovery coefficients
Hydrophobic ionic liquid synthesis
Decyl chain enables hydrophobic, thermally stable ILs
Thermal stability and water immiscibility of resulting IL
Liquid-liquid extraction of Cu(II)
Increased partition constant from C10 chain
Partition efficiency in biphasic systems
Low-density hydrophobic additive
Low density and high hydrophobicity
Phase behavior and formulation density

Technical Documentation Hub

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38 linked technical documents
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